molecular formula C9H9Cl2NO2 B184054 Ethyl 2,6-dichloro-3-methylisonicotinate CAS No. 137520-99-1

Ethyl 2,6-dichloro-3-methylisonicotinate

Cat. No.: B184054
CAS No.: 137520-99-1
M. Wt: 234.08 g/mol
InChI Key: MQWSYHGBLOKYSU-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-3-methylisonicotinate is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . It is a derivative of isonicotinic acid and is characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring, along with an ethyl ester functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dichloro-3-methylisonicotinate can be synthesized through a multi-step process. One common method involves the reaction of 3,5-dichloro-6-methyl-[1,4]oxazin-2-one with ethyl propiolate in the presence of a solvent like toluene. The reaction is typically carried out under nitrogen at a temperature of 80°C for 23 hours. After the reaction is complete, the mixture is cooled to room temperature, and the solvents are removed by rotary evaporation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of the compound to maintain its purity and stability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-3-methylisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2,6-dichloro-3-methylisonicotinate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Ethyl 2,6-dichloro-3-methylisonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2,6-dichloro-3-methylisonicotinate can be compared with other similar compounds, such as:

  • Ethyl 2,6-dichloronicotinate
  • Mthis compound
  • Ethyl 2,6-dichloro-4-methylisonicotinate

These compounds share structural similarities but differ in the position of substituents or the nature of the ester group. This compound is unique due to its specific substitution pattern, which influences its reactivity and applications .

Properties

IUPAC Name

ethyl 2,6-dichloro-3-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)6-4-7(10)12-8(11)5(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWSYHGBLOKYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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